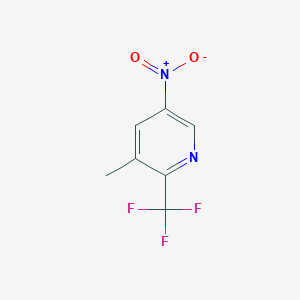![molecular formula C8H12O2 B2966479 rac-(3aR,6aS)-hexahydro-2H-cyclopenta[b]furan-3a-carbaldehyde CAS No. 2307782-48-3](/img/structure/B2966479.png)
rac-(3aR,6aS)-hexahydro-2H-cyclopenta[b]furan-3a-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-(3aR,6aS)-hexahydro-2H-cyclopenta[b]furan-3a-carbaldehyde is a chemical compound with a unique structure that includes a cyclopentane ring fused with a furan ring and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(3aR,6aS)-hexahydro-2H-cyclopenta[b]furan-3a-carbaldehyde can be achieved through several synthetic routes. One common method involves the Diels-Alder reaction of furfural derivatives with maleimides, which leads to the formation of the desired compound under specific reaction conditions . Another method includes the stereoselective preparation of diastereomerically pure intermediates, which are then converted to the target compound through subsequent reactions .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
rac-(3aR,6aS)-hexahydro-2H-cyclopenta[b]furan-3a-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions at the aldehyde carbon.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like Grignard reagents for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound, depending on the specific reaction and reagents used.
Scientific Research Applications
rac-(3aR,6aS)-hexahydro-2H-cyclopenta[b]furan-3a-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mechanism of Action
The mechanism by which rac-(3aR,6aS)-hexahydro-2H-cyclopenta[b]furan-3a-carbaldehyde exerts its effects involves interactions with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The compound’s unique structure allows it to participate in specific chemical reactions that modulate its activity and interactions.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to rac-(3aR,6aS)-hexahydro-2H-cyclopenta[b]furan-3a-carbaldehyde include:
Properties
IUPAC Name |
(3aS,6aR)-2,3,4,5,6,6a-hexahydrocyclopenta[b]furan-3a-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c9-6-8-3-1-2-7(8)10-5-4-8/h6-7H,1-5H2/t7-,8-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQGHNEFPLZDBHV-HTQZYQBOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C1)(CCO2)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2[C@](C1)(CCO2)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2307782-48-3 |
Source


|
| Record name | rac-(3aR,6aS)-hexahydro-2H-cyclopenta[b]furan-3a-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
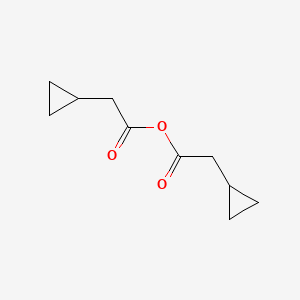
![3,5-dimethyl-N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}-1,2-oxazole-4-sulfonamide](/img/structure/B2966399.png)
![3-(2-methylphenyl)-5-{[4-(2-methylpropyl)benzenesulfonyl]methyl}-1,2,4-oxadiazole](/img/structure/B2966400.png)
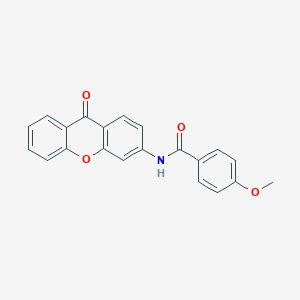
![2-(4-chlorophenyl)-N-[(3-methoxyphenyl)methyl]-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide](/img/structure/B2966403.png)
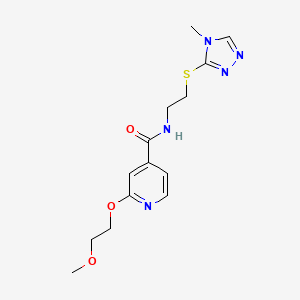
![N-{[4-(furan-3-yl)thiophen-2-yl]methyl}naphthalene-1-carboxamide](/img/structure/B2966407.png)
![8-(3-chlorophenyl)-3-isobutyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2966410.png)
![N-(3,4-dichlorophenyl)-3-[(4-methoxyphenyl)methoxy]thiophene-2-carboxamide](/img/structure/B2966412.png)
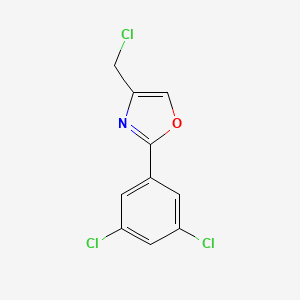
![2-({4-Methyl-[1,2,4]triazolo[4,3-A]quinolin-1-YL}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2966415.png)
![1-(3-{[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]sulfonyl}phenyl)ethan-1-one](/img/structure/B2966416.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2966417.png)
